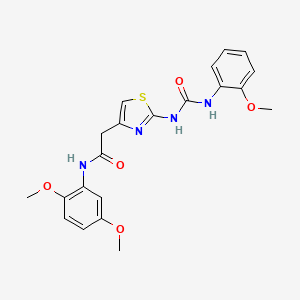

N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a structurally complex small molecule featuring a thiazole core substituted with a ureido group linked to a 2-methoxyphenyl moiety. The acetamide side chain is attached to the thiazole ring and further connected to a 2,5-dimethoxyphenyl group. This compound’s design integrates multiple pharmacophoric elements: the thiazole ring (a heterocyclic scaffold common in bioactive molecules), methoxy-substituted aromatic systems (often associated with enhanced metabolic stability and receptor binding), and a urea linkage (known for hydrogen-bonding interactions in target binding).

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-28-14-8-9-18(30-3)16(11-14)23-19(26)10-13-12-31-21(22-13)25-20(27)24-15-6-4-5-7-17(15)29-2/h4-9,11-12H,10H2,1-3H3,(H,23,26)(H2,22,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUARWLVOKKPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 3-(2-methoxyphenyl)urea can be synthesized by reacting 2-methoxyaniline with an appropriate isocyanate.

Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Reduction: Formation of amines from the urea linkage.

Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in the development of anticancer therapies. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The thiazole moiety is known to interact with biological targets involved in cancer progression, making it a valuable scaffold for drug development .

Kinase Inhibition

N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been identified as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer, inflammation, and other diseases. The compound's ability to inhibit specific kinases could lead to novel treatments for conditions such as cancer and autoimmune diseases .

Study on Antitumor Effects

A study conducted on various thiazole derivatives demonstrated that modifications to the molecular structure significantly impacted their anticancer activity. In vitro tests showed that compounds similar to N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor properties .

Kinase Inhibition Research

In a recent patent application, researchers detailed the synthesis of urea derivatives that include the target compound. These derivatives were evaluated for their kinase inhibitory activity and showed promising results in preclinical models, suggesting their potential for further development into clinical candidates .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound to structurally analogous molecules from the provided evidence, focusing on key structural and functional differences.

Table 1: Structural Comparison of Thiazole- and Thiadiazole-Containing Analogues

Key Findings:

Heterocyclic Core Variations: The target compound’s thiazole core (a five-membered ring with one nitrogen and one sulfur atom) is distinct from the thiadiazole (two nitrogen and one sulfur atom) in . The thiazole derivatives in incorporate additional functional groups (e.g., hydroperoxypropan-2-yl) that may confer oxidative stability or reactivity, absent in the target compound.

Substituent Positioning and Functional Groups :

- The target compound’s 2-methoxyphenyl ureido group contrasts with the 3-methoxyphenyl substitution in . Methoxy positional isomers can drastically alter molecular interactions, as seen in serotonin receptor ligands where substituent position dictates agonist/antagonist activity.

- The diphenylhexane backbone in introduces significant steric bulk and hydrophobicity, which may enhance membrane permeability but reduce solubility compared to the target compound’s simpler acetamide side chain.

Ureido vs. Carbamate/Acetyl Linkages: The urea group in the target compound facilitates hydrogen bonding, a feature shared with the carbamate linkage in .

Research Implications and Limitations

- Structural Insights : The comparison highlights the importance of heterocycle choice and substituent positioning in optimizing drug-like properties. For example, thiadiazoles (as in ) may offer metabolic advantages over thiazoles but require empirical validation.

- Data Gaps : The provided evidence lacks explicit pharmacological or pharmacokinetic data for the target compound. Further studies are needed to evaluate its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profile relative to analogues.

- Synthetic Considerations : The synthetic complexity of branched structures like may limit scalability compared to the target compound’s linear architecture.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and pharmacological evaluations of this compound, focusing on its biological activity against various disease models.

Synthesis and Characterization

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves several steps, including the formation of the thiazole ring and the ureido linkage. The compound can be synthesized through a multi-step reaction involving appropriate precursors and reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been evaluated in various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against several human cancer cell lines. The following table summarizes its efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.054 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 0.048 | Inhibits tubulin polymerization, leading to cell cycle arrest |

| HeLa (Cervical Cancer) | 0.065 | Disrupts microtubule organization |

These findings indicate that N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide may act as a potent inhibitor of tumor growth through multiple mechanisms including apoptosis induction and disruption of mitotic processes .

Diabetes Management

In addition to its anticancer properties, the compound has shown promise in managing diabetes-related conditions. In animal models, it improved insulin sensitivity and reduced blood glucose levels significantly.

- Study Findings :

- Enhanced insulin receptor phosphorylation.

- Modulated expression of key genes involved in glucose metabolism.

This suggests potential applications in treating insulin resistance and type 2 diabetes .

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide:

- Case Study on Lung Cancer :

- Case Study on Diabetes :

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Formation of the thiazole core via reaction of substituted thioureas with α-haloacetamides in solvents like DMF, monitored by TLC for completion .

- Step 2 : Coupling of the thiazole intermediate with methoxyphenyl ureido groups under basic conditions (e.g., potassium carbonate) to introduce the acetamide moiety .

- Purification : Recrystallization from ethanol or ethanol-dioxane mixtures is common to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide, NH stretches at ~3468 cm⁻¹ for ureido groups) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 430.2 [M+1] in similar analogs) .

Q. How are initial pharmacological screenings designed for this compound?

- In Vivo Models : Hypoglycemic activity can be tested in rodent models (e.g., Wistar albino mice) via glucose tolerance tests, with dose-dependent studies to assess efficacy and acute toxicity .

- In Vitro Assays : Enzyme inhibition assays (e.g., α-glucosidase) validate mechanistic hypotheses linked to structural features like the thiazole and acetamide moieties .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .

- Catalyst Use : Bases like potassium carbonate improve nucleophilic substitution efficiency in thiazole formation .

- Reaction Monitoring : Real-time TLC or HPLC ensures intermediates are fully consumed before proceeding to subsequent steps, minimizing byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Control variables like cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent concentrations to reduce variability .

- Computational Validation : Molecular docking or QSAR models predict binding affinities to receptors (e.g., hypoglycemic targets), helping reconcile discrepancies between in vitro and in vivo results .

Q. How can unexpected NMR peaks be troubleshooted during characterization?

- Impurity Analysis : Compare observed peaks with known byproducts (e.g., unreacted starting materials or oxidation products) .

- Dynamic Effects : Variable-temperature NMR can identify rotamers or tautomers in the ureido-thiazole system .

- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon environments in crowded spectral regions .

Q. What methodological approaches assess the compound’s stability under varying conditions?

Q. How are computational models leveraged to predict metabolic pathways?

- In Silico Tools : Software like SwissADME predicts Phase I/II metabolism sites (e.g., demethylation of methoxy groups or hydrolysis of the acetamide bond) .

- Docking Simulations : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for metabolic clearance, guiding toxicity profiling .

Notes on Contradictory Data & Methodological Rigor

- Time-Dependent Effects : Longitudinal studies (e.g., 1-week vs. 1-year intervals) may reveal divergent biological outcomes, analogous to stress-response models in pharmacological contexts .

- Resource Allocation : Balance in vitro mechanistic studies with in vivo validation to avoid overinterpretation of isolated data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.